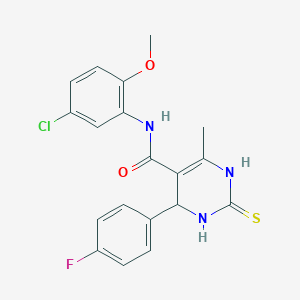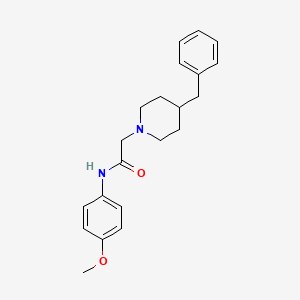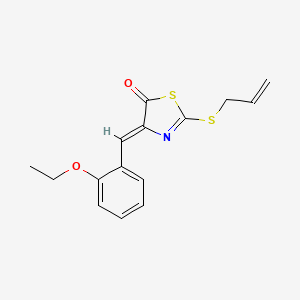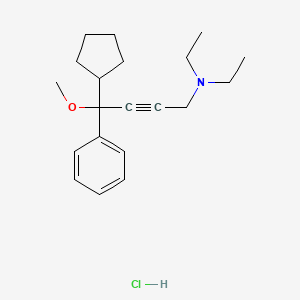
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol, also known as IPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPTP is a triazole derivative that has a thiol group, making it a potent antioxidant and free radical scavenger.
Mecanismo De Acción
The mechanism of action of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. The thiol group in 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can react with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can protect cells from oxidative damage and apoptosis. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is its high antioxidant activity, making it a useful tool in studying oxidative stress-related diseases. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is also relatively stable and can be easily synthesized in the lab. However, one limitation of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is its potential toxicity, as high doses have been shown to cause liver damage in animal studies. Additionally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol's mechanism of action is not fully understood, making it challenging to interpret its effects in some experiments.
Direcciones Futuras
There are several future directions for 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol research. One area of interest is its potential as an anti-cancer agent. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its efficacy in vivo. Another potential application for 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is in the treatment of neurodegenerative diseases. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Finally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol's antimicrobial properties make it a candidate for the development of new antibiotics, which are urgently needed due to the rise of antibiotic-resistant bacteria.
Métodos De Síntesis
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized by the reaction of 4-isopropyl-5-mercapto-1,2,4-triazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction occurs through an SN2 mechanism, resulting in the formation of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol. The purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has shown promise in various scientific research applications. It has been investigated for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-(3-hydroxypropyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-6(2)11-7(4-3-5-12)9-10-8(11)13/h6,12H,3-5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJBXZPLRGVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5183799.png)
![N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5183805.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzoic acid](/img/structure/B5183811.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)


![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)
![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5183880.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)
